5-Fluorofuran-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3FO3 |
|---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
5-fluorofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
InChI Key |
FEKFBNZPQWOOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)F |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 5 Fluorofuran 3 Carboxylic Acid
Esterification Reactions and Synthesis of Ester Derivatives
The conversion of the carboxylic acid moiety into an ester is a fundamental derivatization strategy, often employed to modify solubility, improve stability, or act as a protecting group for further reactions.
One of the most common methods for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Another powerful method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its mild reaction conditions (often at room temperature) and its ability to synthesize even sterically hindered esters in high yields, while suppressing the formation of side products. organic-chemistry.org Other reagents, such as sulfuryl fluoride (B91410) (SO₂F₂), have also been shown to mediate the dehydrative coupling of carboxylic acids and alcohols effectively. organic-chemistry.org
For 5-fluorofuran-3-carboxylic acid, these methods can be applied to generate a diverse library of ester derivatives. For instance, reaction with various aliphatic or aromatic alcohols under Fischer or Steglich conditions would yield the corresponding 5-fluorofuran-3-carboxylates. The choice of ester can be critical in synthetic applications; for example, a benzyl (B1604629) ester was successfully used as a protecting group in the synthesis of a related compound, 5-fluorofuran-2-carboxylic acid, which was later removed via hydrogenolysis. researchgate.netdoi.org
Table 1: Selected Esterification Methods for Carboxylic Acids
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol | Reversible reaction. masterorganicchemistry.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Good for sterically hindered substrates. organic-chemistry.org |
| TFFH Coupling | Alcohol, TFFH | Mild conditions | TFFH acts as the coupling reagent. organic-chemistry.org |
Amidation Reactions and Synthesis of Amide Derivatives
Amide synthesis represents another critical pathway for the derivatization of this compound, leading to compounds with significant potential in medicinal chemistry and materials science. The general principle involves the activation of the carboxylic acid followed by a reaction with a primary or secondary amine. youtube.comlookchemmall.com
A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl halide or, more recently, an acyl fluoride. nih.govresearchgate.net For example, reagents like pentafluoropyridine (B1199360) (PFP) can be used for the deoxyfluorination of carboxylic acids to generate acyl fluorides in situ, which then readily react with amines to form amides under mild conditions. nih.gov This one-pot deoxyfluorination-amidation process is efficient for a wide range of aromatic and aliphatic acids and amines. nih.gov
Alternatively, various coupling agents can facilitate the direct amidation of carboxylic acids. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aliphatic and aromatic carboxylic acids under mild conditions, producing the corresponding amides in excellent yields. lookchemmall.com The reaction of this compound with a diverse set of amines, using these modern coupling methods, would provide straightforward access to a library of 5-fluorofuran-3-carboxamides.
Table 2: Selected Amidation Methods for Carboxylic Acids
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| In Situ Acyl Fluoride Formation | Amine, Pentafluoropyridine (PFP), DIPEA | Room temperature or heat | One-pot procedure applicable to a broad scope of substrates. nih.gov |
| Phosphonium-Based Coupling | Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃ | Room temperature, THF | Highly efficient and selective. lookchemmall.com |
| General Acid-Catalyzed Amidation | Amine, Acid Catalyst (H⁺) | Heat | Follows a general pattern of replacing the -OH group with the amine nucleophile. youtube.com |
Halogenation and Electrophilic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack—significantly more so than benzene. chemicalbook.comnumberanalytics.com Electrophilic substitution on furan typically proceeds with a strong preference for the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.com
In this compound, the C5 position is occupied by a fluorine atom, and the C3 position holds the carboxylic acid group. The remaining open positions for substitution are C2 and C4. The directing effects of the existing substituents will govern the regioselectivity of further reactions:
Fluorine (at C5): As a halogen, fluorine is an ortho-, para- director and is generally considered an activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. It will direct incoming electrophiles to the C4 position (ortho).
Carboxylic Acid (at C3): This is a deactivating group and a meta-director. It will withdraw electron density from the ring, making substitution more difficult, and will direct incoming electrophiles to the C5 position, which is already substituted.
Given these competing effects, electrophilic halogenation (e.g., bromination or chlorination) would most likely occur at the C2 or C4 position. However, direct halogenation of the highly reactive furan ring can be problematic, sometimes leading to ring-opening or polymerization. youtube.com Therefore, milder halogenating agents or modified conditions may be necessary to achieve selective substitution on the this compound scaffold.
Electrophilic Aromatic Substitution on the Fluorofuran-3-carboxylic Acid Scaffold
Beyond halogenation, other classic electrophilic aromatic substitution (EAS) reactions can be envisioned for the this compound scaffold, although the combined electronic effects of the substituents must be considered. The furan ring's high reactivity means that EAS reactions proceed much faster than on benzene. chemicalbook.com
Typical EAS reactions include:
Nitration: Usually carried out with a mixture of nitric acid and acetic anhydride (B1165640) for furan derivatives to avoid the harsh conditions of nitric and sulfuric acids. numberanalytics.com
Formylation: Can be achieved through reactions like the Vilsmeier-Haack reaction. numberanalytics.com
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the ring. youtube.com
Nucleophilic Substitution Reactions Involving the Fluorine Substituent
The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution of fluoride on an aromatic ring a challenging transformation. researchgate.net Such reactions, known as nucleophilic aromatic substitution (SₙAr), typically require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.
In this compound, the carboxylic acid group is meta to the fluorine atom. This positioning does not provide the necessary electronic activation for a standard SₙAr mechanism. Therefore, displacing the fluorine atom with common nucleophiles would be extremely difficult. While methods exist for nucleophilic fluorination using reagents like Et₃N·3HF, these are generally for introducing fluorine, not displacing it. nih.gov The reverse reaction, fluorodenitration, has been used to synthesize fluorofurans from nitro precursors, demonstrating that fluoride can act as a nucleophile under specific conditions (e.g., high temperatures with potassium fluoride). researchgate.netdoi.org However, displacing the fluorine substituent on this compound would likely require transition-metal catalysis or other advanced synthetic strategies that are not well-established for this specific scaffold.
Radical Functionalization of the Fluorofuran Core
Radical chemistry offers an alternative pathway for the functionalization of heterocyclic systems. These reactions proceed through mechanisms distinct from ionic pathways and can enable unique bond formations. Mechanistic investigations of some metal-promoted reactions have suggested that transformations may proceed via a radical mechanism. researchgate.net
For the fluorofuran core, radical functionalization could potentially occur at the C-H bonds of the furan ring. Such reactions are typically initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) and can be used to introduce a variety of functional groups. For example, radical N-perfluoroalkylation has been reported as a method to functionalize certain aromatic systems. nih.gov While specific examples of radical functionalization on this compound are not prevalent in the literature, this approach remains a viable, albeit less explored, avenue for derivatization, potentially offering complementary reactivity to traditional electrophilic substitution methods.
Deprotective Functionalization Strategies in Synthetic Applications
In multi-step syntheses involving functional molecules like this compound, the carboxylic acid group can be incompatible with certain reaction conditions. It can be deprotonated by bases or act as a Lewis base, interfering with catalysts. To overcome this, a "deprotective functionalization" strategy is often employed.
This strategy involves first protecting the carboxylic acid, typically by converting it into an ester that is stable under the desired reaction conditions but can be cleaved later. A prime example is the use of a benzyl ester. researchgate.net The synthesis of 5-fluorofuran-2-carboxylic acid was achieved by first preparing the benzyl 5-fluorofuran-2-carboxylate. researchgate.netdoi.org This protected intermediate could then be subjected to further transformations if needed. The final step of the synthesis is the deprotection—in this case, the hydrogenolysis of the benzyl ester—to reveal the free carboxylic acid. researchgate.netdoi.org This approach allows for a broader range of chemical manipulations on the fluorofuran core that would otherwise be hindered by the presence of the acidic proton.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfuric acid |
| Tosic acid |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Sulfuryl fluoride |
| 5-Fluorofuran-2-carboxylic acid |
| Benzyl 5-fluorofuran-2-carboxylate |
| Pentafluoropyridine (PFP) |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester |
| Et₃N·3HF (Triethylamine trihydrofluoride) |
| Potassium fluoride |
| Nitric acid |
| Acetic anhydride |
| AIBN (Azobisisobutyronitrile) |
| Benzoyl peroxide |
| Benzyl 5-nitrofuran-2-carboxylate |
| 5-Nitrothiophene-2-carbonitrile |
| 5-Fluorothiophene-2-carboxylic acid |
| 5-Nitrofurfural-2-carbonitrile |
| 5-Fluorofuran-2-carbonitrile |
| 5-Nitrofurfural-2-carboxylic acid |
| Benzoic acid |
| Cinnamic acid |
| 4-Methoxybenzylamine |
| 2-Amino-4-methylpyridine |
Computational and Theoretical Investigations of 5 Fluorofuran 3 Carboxylic Acid
Quantum Chemical Analysis of 5-Fluorofuran-3-carboxylic Acid and its Molecular Structure
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
No specific DFT studies on the electronic structure and energetics of this compound were found in the public domain.
Frontier Molecular Orbital (FMO) Analysis
Detailed FMO analysis, including HOMO-LUMO energy gaps and molecular orbital distributions for this compound, is not available in published research.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Information regarding NBO analysis and specific atomic charge distributions for this compound could not be located.
Computational Modeling of Reaction Mechanisms and Pathways
Transition State Characterization and Reaction Coordinate Analysis
No computational studies characterizing transition states or analyzing reaction coordinates involving this compound were identified.
Prediction of Chemical Reactivity and Regioselectivity
The prediction of how and where a molecule will react is a central theme in computational chemistry. For an aromatic heterocyclic compound like this compound, the arrangement of electrons and the nature of its frontier molecular orbitals are key determinants of its reactivity towards electrophiles and nucleophiles.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic sites.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential values are often shown in green, yellow, or orange.
For a molecule like this compound, an MEP analysis would likely reveal regions of high electron density (red) around the oxygen atoms of the carboxylic acid group and potentially the furan (B31954) ring's oxygen atom, making them attractive sites for electrophiles. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group would influence the electron distribution across the furan ring. For instance, a computational study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related furan-containing molecule, utilized MEP analysis to identify the most reactive sites for electrophilic and nucleophilic attacks, thereby confirming the compound's structural and electronic properties. nih.govresearchgate.net Similarly, in studies of 5-fluorouracil, MEP plots show negative potentials around the oxygen atoms, indicating susceptibility to nucleophilic attack in those regions. nih.govrsc.org
To quantify a molecule's reactivity, a set of descriptors derived from Density Functional Theory (DFT) can be calculated. These are categorized as global and local descriptors.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Local Reactivity Descriptors , such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of regioselectivity in chemical reactions. For instance, in a computational study of a furanium derivative, local Fukui indices were calculated to confirm the preferred site for nucleophilic attack. nih.gov
While specific data for this compound is not available, the theoretical values for a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, illustrate how these descriptors are used.
Table 1: Illustrative Global Reactivity Descriptors for a Related Furan Carboxylic Acid Derivative (Note: This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is provided for illustrative purposes only)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 4.83 |
| Ionization Potential (I) | 6.78 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 4.365 |
| Chemical Hardness (η) | 2.415 |
| Chemical Softness (S) | 0.414 |
| Electrophilicity Index (ω) | 3.94 |
Source: Adapted from theoretical calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.govresearchgate.net
The application of these computational methods to this compound would provide a detailed understanding of its chemical behavior, guiding further experimental studies and potential applications.
Advanced Spectroscopic Characterization of 5 Fluorofuran 3 Carboxylic Acid and Its Synthetic Derivatives
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 5-Fluorofuran-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is attributable to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comlibretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid is predicted to give rise to an intense band in the range of 1760-1690 cm⁻¹. ucl.ac.uk The presence of the furan (B31954) ring and its conjugation with the carboxylic acid group may influence the precise position of this band.
The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected to produce characteristic bands. The C-O stretch typically appears in the 1320-1210 cm⁻¹ region, while the O-H bend can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. ucl.ac.uk Vibrations associated with the furan ring, including C-H and C-O-C stretching, will also be present. The C-F stretching vibration, a key feature for this molecule, is anticipated to appear as a strong band, typically in the 1400-1000 cm⁻¹ region, although its exact position can be influenced by the electronic environment.
A theoretical investigation of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using Density Functional Theory (DFT) calculations, showed a broad O-H stretching vibration of the carboxylic acid group in the ~3400–3200 cm⁻¹ region, highlighting the significant role of hydrogen bonding. researchgate.netnih.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 3300-2500 | Strong, Broad |
| C-H stretch (Furan ring) | 3150-3100 | Medium |
| C=O stretch (Carboxylic acid) | 1760-1690 | Strong |
| C=C stretch (Furan ring) | 1600-1450 | Medium to Strong |
| O-H bend | 1440-1395 | Medium |
| C-O stretch (Carboxylic acid) | 1320-1210 | Strong |
| C-F stretch | 1400-1000 | Strong |
| C-O-C stretch (Furan ring) | 1200-1000 | Medium |
| O-H out-of-plane bend | 950-910 | Medium, Broad |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the furan ring are expected to produce strong and well-defined bands in the Raman spectrum. The C=O stretching vibration may be weaker in the Raman spectrum compared to the FT-IR spectrum. The symmetric vibrations of the furan ring and the C-F bond should also be Raman active.
A study on 5-fluoroorotic acid utilized FT-Raman spectroscopy in conjunction with DFT calculations to assign the vibrational modes. nih.gov This approach, simulating the crystal unit cell as a tetramer, demonstrated good agreement between experimental and calculated wavenumbers, underscoring the power of combining experimental and computational methods for a complete vibrational analysis. nih.gov
Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis
A precise assignment of the observed vibrational bands to specific molecular motions is achieved through computational methods, such as DFT. These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental FT-IR and FT-Raman spectra. To improve the accuracy of the calculated frequencies, scaling factors are often applied.
Potential Energy Distribution (PED) analysis is a crucial computational tool that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for an unambiguous assignment of the spectral bands. For instance, a PED analysis of 5-chlorouracil, another halogenated heterocyclic compound, was performed using the GAR2PED program to assist in the vibrational assignments based on DFT calculations. nih.gov A similar approach would be invaluable for definitively assigning the vibrational modes of this compound, distinguishing, for example, between the C-F stretch and other vibrations in the same spectral region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the carboxylic acid proton. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm. libretexts.org The chemical shift of this proton can be sensitive to the solvent and concentration due to variations in hydrogen bonding.
The two protons on the furan ring will appear as distinct signals. The fluorine atom at the 5-position will influence the chemical shift of the adjacent proton through space and through the bond network. Furthermore, spin-spin coupling between the protons and between the protons and the fluorine atom (¹H-¹⁹F coupling) will lead to splitting of the signals, providing valuable structural information.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the range of 160-185 ppm. libretexts.org The carbon atoms of the furan ring will appear in the aromatic region of the spectrum.
The most significant feature in the ¹³C NMR spectrum of this compound will be the effect of the fluorine atom on the chemical shifts of the furan ring carbons. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Additionally, two-bond (²JCF) and three-bond (³JCF) couplings to the other furan carbons are expected, providing further confirmation of the structure. The chemical shifts of the furan carbons will be influenced by the electron-withdrawing nature of both the fluorine atom and the carboxylic acid group.
Table 2: Expected ¹³C NMR Chemical Shift Ranges and Couplings for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Coupling |
|---|---|---|
| C=O (Carboxylic acid) | 160-185 | - |
| C5 (C-F) | ~150-165 | Large ¹JCF |
| C2 | ~110-125 | ²JCF |
| C4 | ~115-130 | ³JCF |
| C3 | ~125-140 | ²JCF |
Note: The expected chemical shifts are approximate and can be influenced by the solvent and other factors.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a primary analytical technique for the characterization of organofluorine compounds due to the unique properties of the ¹⁹F nucleus. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, comparable to that of protons (¹H). researchgate.net A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap and simplifying spectral analysis. wikipedia.orgthermofisher.com
For this compound, the ¹⁹F NMR spectrum is expected to provide definitive information regarding the electronic environment of the fluorine atom. The chemical shift (δ) of the fluorine nucleus is highly sensitive to its position on the furan ring and the nature of the substituent groups. The fluorine atom at the C-5 position is directly attached to the heterocyclic aromatic ring, and its chemical shift will be influenced by the electron-withdrawing carboxylic acid group at the C-3 position.
Furthermore, spin-spin coupling provides valuable structural insights. huji.ac.il The ¹⁹F nucleus will couple with the adjacent proton at the C-4 position (³JF-H) and the more distant proton at the C-2 position (⁴JF-H). This coupling would theoretically result in the ¹⁹F signal appearing as a doublet of doublets. The magnitude of these coupling constants is instrumental in confirming the regiochemistry of the molecule.
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound Note: The following data are predicted values based on the analysis of similar fluorinated heterocyclic compounds, as direct experimental data is not extensively published.
| Parameter | Predicted Value | Expected Multiplicity | Coupling To |
|---|---|---|---|
| Chemical Shift (δ) | -130 to -150 ppm | Doublet of Doublets (dd) | H-2, H-4 |
| Coupling Constants (J) | ³JF-H4 ≈ 3-5 Hz ⁴JF-H2 ≈ 1-2 Hz |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For compounds like this compound, the key chromophore is the furan ring, a conjugated system, substituted with a carboxylic acid group.
Unconjugated carboxylic acids typically exhibit a weak n→π* transition around 200-210 nm, which is often not practically useful for detailed analysis. libretexts.org However, when conjugated with a π-system like the furan ring, more intense π→π* transitions are observed. The parent furan molecule shows a strong absorption peak around 205 nm. researchgate.net The presence of the carboxylic acid group at the C-3 position is expected to modify this absorption.
The introduction of a fluorine atom at the C-5 position acts as an auxochrome. While fluorine is highly electronegative, its effect on the UV-Vis spectrum of aromatic systems can be modest. It may cause a slight shift in the maximum absorption wavelength (λmax), either to a longer wavelength (bathochromic shift) or a shorter wavelength (hypsochromic shift), depending on the interplay of inductive and resonance effects. The primary π→π* transition for this compound is anticipated to be in the range of 210-250 nm.
Table 2: Comparison of UV-Vis Absorption Data for Furan and Related Compounds
| Compound | Known/Predicted λmax (nm) | Transition Type | Reference/Comment |
|---|---|---|---|
| Furan | ~205 nm | π→π | Literature Value researchgate.netnist.gov |
| Furan-3-carboxylic acid | ~210-220 nm | π→π | Predicted based on conjugation researchgate.net |
| This compound | ~215-225 nm | π→π* | Predicted Value |
X-ray Diffraction (XRD) Studies for Solid-State Structural Elucidation of Derivatives
While spectroscopic techniques provide invaluable data on molecular connectivity and electronic structure, single-crystal X-ray Diffraction (XRD) offers the definitive method for elucidating the three-dimensional atomic arrangement of a compound in the solid state. This technique is particularly crucial for confirming the structure of synthetic derivatives of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions.
As direct crystallographic data for derivatives of this compound are not widely available, the characterization of a related benzofuran (B130515) derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, serves as an illustrative example of the power of XRD in structural confirmation of complex heterocyclic systems. mdpi.com In such studies, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
The data obtained from an XRD study are comprehensive, defining the crystal system, space group, and unit cell dimensions. Crucially, it confirms the covalent structure and reveals the supramolecular assembly, identifying non-covalent interactions such as hydrogen bonds, which dictate the crystal packing. For carboxylic acid derivatives, hydrogen bonding involving the carboxyl group is a dominant and structurally defining feature. mdpi.com
Table 3: Illustrative Single-Crystal XRD Data for a Substituted Benzofuran Carboxylate Derivative Note: This data is for Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, presented to exemplify the type of information obtained from XRD analysis of related heterocyclic derivatives. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉Cl₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.453(2) |
| b (Å) | 20.321(4) |
| c (Å) | 9.565(2) |
| β (°) | 106.19(3) |
| Volume (ų) | 1391.4(6) |
| Z (molecules/unit cell) | 4 |
Synthetic Utility and Strategic Applications in Organic Synthesis
Integration into Multicomponent Reaction Methodologies
Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
